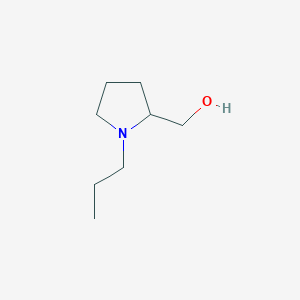
1-(1,2,3-Thiadiazol-4-yl)ethan-1-one
Descripción general
Descripción
1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C4H4N2OS and a molecular weight of 128.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to an ethanone group . The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
1,3,4-Thiadiazole derivatives are recognized for their broad pharmacological potential. These compounds serve as pharmacophore scaffolds that can be chemically modified to enhance pharmacological activity. They exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-oxadiazole ring, in particular, is a bioisostere for carboxylic, amide, and ester groups, contributing to hydrogen bonding interactions with enzymes and receptors. This structural component is crucial for the development of new drug-like molecules, underscoring its significance in medicinal chemistry (Lelyukh, 2019).
Organic and Material Chemistry
Benzo[1,2-c;4,5-c′]Bis[1,2,5]Thiadiazole (BBT)-based materials are explored for their application in organic optoelectronics. The synthetic pathways and computational studies of BBT core materials indicate their open-shell biradical nature, which is promising for future research directions in material science (Tam & Wu, 2015).
Synthetic Chemistry
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions. Their pharmaceutical significance, particularly their activity against different fungal and bacterial strains, is a major research focus (Yusuf & Jain, 2014).
Bioorganic Chemistry
Thiadiazoles play a significant role in bioorganic chemistry due to their wide range of biological activities and applications in organic synthesis. They are utilized as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The diverse biological activities and structure-activity relationships of thiadiazole compounds provide a valuable tool for organic and medicinal chemists aiming to develop safer and more effective therapeutic agents (Asif, 2016).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial activity
Mode of Action
It’s known that the thiadiazole ring structure can interact with biological targets through various mechanisms, such as electron transfer . The presence of the thiadiazole ring might contribute to the compound’s biological activity.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the atpase activity of gyrase, which could potentially impact cell physiology and division .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Compounds with similar structures have been found to exhibit antimicrobial activity .
Propiedades
IUPAC Name |
1-(thiadiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3(7)4-2-8-6-5-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPVIJUBLLHRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















